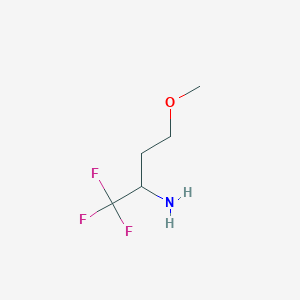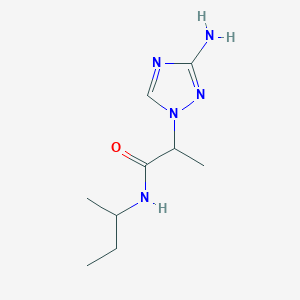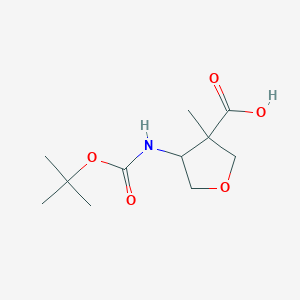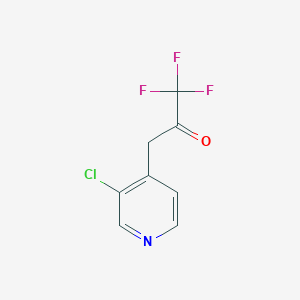
3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 3-chloropyridine with a trifluoromethyl ketone precursor under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-chloropyridine reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
- 3-(3-Fluoropyridin-4-yl)-1,1,1-trifluoropropan-2-one
- 3-(3-Bromopyridin-4-yl)-1,1,1-trifluoropropan-2-one
Uniqueness
3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both a chlorine atom and a trifluoromethyl ketone group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
属性
分子式 |
C8H5ClF3NO |
|---|---|
分子量 |
223.58 g/mol |
IUPAC 名称 |
3-(3-chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-4-13-2-1-5(6)3-7(14)8(10,11)12/h1-2,4H,3H2 |
InChI 键 |
OVXKZHUNTHSONH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1CC(=O)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
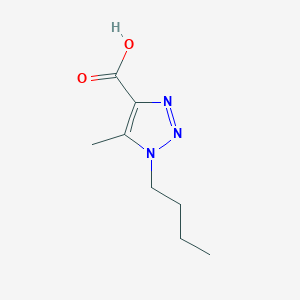
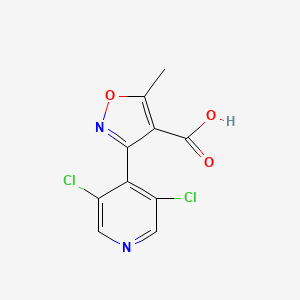
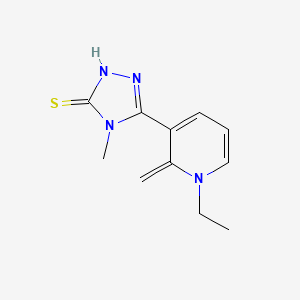
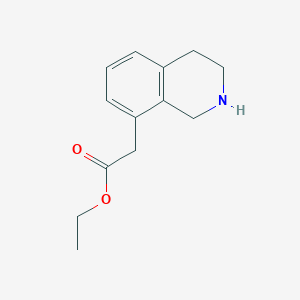
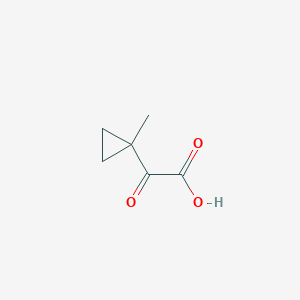

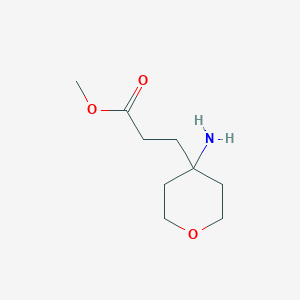
![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
